molecular formula C7H6F3N B2492065 2-(1,1-Difluoroethyl)-5-fluoropyridine CAS No. 2490420-69-2

2-(1,1-Difluoroethyl)-5-fluoropyridine

Cat. No. B2492065
CAS RN: 2490420-69-2
M. Wt: 161.127
InChI Key: JWYSONJGCNWUOQ-UHFFFAOYSA-N
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Description

2-(1,1-Difluoroethyl)-5-fluoropyridine is a fluorinated pyridine derivative. Its structure features a pyridine ring substituted with a fluorine atom and a 1,1-difluoroethyl group. This compound is relevant in various chemical research areas, particularly in the synthesis of fluorinated heterocycles, which are important in pharmaceuticals and agrochemical industries due to their enhanced biological activity and stability.

Synthesis Analysis

The synthesis of 2-amino-5-[18F]fluoropyridines, which can be related to the synthesis of fluoropyridine derivatives, was achieved through a palladium-catalyzed reaction involving radiofluorination of anisyl(2-bromopyridinyl-5)iodonium triflate. This method guarantees a successful subsequent amination reaction, demonstrating the potential for synthesizing related fluoropyridine compounds (Pauton et al., 2019).

Molecular Structure Analysis

The structure of N-fluoropyridinium trifluoromethanesulfonate provided the first experimental determination of the F-N+ bond length involving sp2 nitrogen, which is critical in understanding the molecular geometry and electron distribution in similar fluoropyridine compounds (Banks et al., 2003).

Chemical Reactions and Properties

Fluorinated pyridines, including derivatives similar to this compound, exhibit unique reactivity due to the electron-withdrawing nature of the fluorine atoms. For instance, palladium-catalyzed C-H fluorosilylation of 2-phenylpyridines leads to fluorosilylated products with enhanced fluorescence, indicating potential applications in materials science and organic electronics (Xiao et al., 2014).

Physical Properties Analysis

The physical properties of fluorinated pyridines significantly depend on the fluorination pattern. For example, the synthesis and characterization of fluoropyridine derivatives highlight the impact of fluorine substitution on boiling points, melting points, and solubility, critical for designing new compounds with desired physical properties (Qian et al., 1994).

Chemical Properties Analysis

The chemical properties of this compound derivatives are characterized by their reactivity towards nucleophiles and electrophiles, influenced by the presence of fluorine atoms. The study on Pd-catalyzed fluoro-carbonylation of aryl, vinyl, and heteroaryl iodides using 2-(difluoromethoxy)-5-nitropyridine highlights the versatility and reactivity of fluoropyridine compounds in forming acyl fluorides, demonstrating the broader applicability of fluorinated pyridines in synthetic chemistry (Liang et al., 2020).

Scientific Research Applications

Synthesis and Chemistry

  • The synthesis and isolation of various fluoropyridine derivatives, including 2-chloro- and 2-amino-5-fluoropyridines, have been a focus in chemical research. These compounds are characterized by their volatility and basic nature, and their reactions with other chemical agents like ammonia have been studied to understand their chemical behavior and potential applications (Hand & Baker, 1989).

Radiochemistry and Medical Imaging

  • 2-Amino-5-[18F]fluoropyridines have been synthesized for use in medical imaging, particularly in Positron Emission Tomography (PET). These compounds were produced through a palladium-catalyzed reaction, demonstrating their potential in diagnostic imaging (Pauton et al., 2019).

Transition Metal-Free Synthesis

  • A study on the transition metal-free synthesis of various heterocycles, including the use of 2-(2-fluoropyridinium-1-yl)-1,1-bis[(trifluoromethyl)sulfonyl] ethan-1-ide, highlights the development of more environmentally friendly and sustainable chemical processes. This method offers mild and controllable ways to produce chemical adducts, indicating the role of fluoropyridines in green chemistry (Almendros et al., 2018).

Organic Synthesis and Chemical Properties

  • Fluorinated pyridines, including various derivatives of 2-fluoropyridine, have been synthesized using methods like the Balz-Schiemann reaction. These compounds serve as precursors or intermediates in the production of various pharmaceuticals and have been studied for their unique chemical properties and reactivity (Matsumoto et al., 1984).

Mechanism of Action

MK-7602 exhibits significant potential in treating type-2 diabetes. It functions as a DPP-4 inhibitor, which is responsible for the regulation of glucose metabolism. By inhibiting DPP-4, this compound enhances insulin secretion, reduces glucagon secretion, and improves insulin sensitivity.

Safety and Hazards

The safety data sheet for 2-(1,1-Difluoroethyl)pyrazine indicates that it is toxic if swallowed, causes skin irritation, and causes serious eye damage . It is classified as Acute Tox. 4 for oral, dermal, and inhalation toxicity, and as Skin Irrit. 2 for skin irritation .

properties

IUPAC Name

2-(1,1-difluoroethyl)-5-fluoropyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N/c1-7(9,10)6-3-2-5(8)4-11-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWYSONJGCNWUOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=C(C=C1)F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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